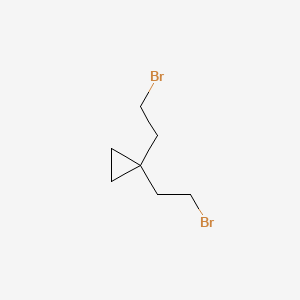

1,1-Bis(2-bromoethyl)cyclopropane

Description

BenchChem offers high-quality 1,1-Bis(2-bromoethyl)cyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(2-bromoethyl)cyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1232431-84-3 |

|---|---|

Molecular Formula |

C7H12Br2 |

Molecular Weight |

255.98 g/mol |

IUPAC Name |

1,1-bis(2-bromoethyl)cyclopropane |

InChI |

InChI=1S/C7H12Br2/c8-5-3-7(1-2-7)4-6-9/h1-6H2 |

InChI Key |

PZHWPDKSFJJTCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCBr)CCBr |

Origin of Product |

United States |

Historical Trajectories and Foundational Principles of Cyclopropane Chemistry Relevant to 1,1 Bis 2 Bromoethyl Cyclopropane

The journey of cyclopropane (B1198618) chemistry began in 1881 when August Freund first synthesized the parent cyclopropane molecule. wikipedia.org Freund achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction to form the three-membered ring. wikipedia.org This discovery laid the groundwork for a new area of organic chemistry focused on small, strained ring systems. The inherent ring strain in cyclopropanes, a concept later elaborated by Adolf von Baeyer, is a defining characteristic that dictates their reactivity. wiley-vch.de This strain makes them susceptible to ring-opening reactions, a feature that has been extensively exploited in organic synthesis. jst.go.jpthieme-connect.com

The development of efficient cyclopropanation methods, such as the addition of carbenes and carbenoids to alkenes, has been crucial for the advancement of cyclopropane chemistry. wiley-vch.denumberanalytics.com These methods have made a wide variety of substituted cyclopropanes accessible, including those with functional groups that can be further manipulated. The presence of substituents significantly influences the reactivity of the cyclopropane ring. For instance, donor-acceptor cyclopropanes, which have both an electron-donating and an electron-withdrawing group, exhibit unique reactivity patterns, often leading to stereoselective ring-opening and cycloaddition reactions. wiley-vch.decaltech.edu

Strategic Utility of Geminal Bis Functionalized Cyclopropane Scaffolds, with Specific Reference to 1,1 Bis 2 Bromoethyl Cyclopropane

Geminal bis-functionalized cyclopropanes, which possess two functional groups on the same carbon atom, are particularly valuable in organic synthesis. This arrangement provides a scaffold for the construction of more complex molecules through sequential or one-pot reactions. The gem-disubstituted pattern is a notable structural motif in a number of therapeutically important small molecules. acs.org The ability to selectively react one functional group while leaving the other intact, or to have both groups participate in a concerted transformation, offers a high degree of synthetic flexibility.

In the case of 1,1-Bis(2-bromoethyl)cyclopropane, the two bromoethyl groups serve as reactive handles for a variety of chemical transformations. The bromine atoms are good leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. For example, reaction with nucleophiles such as amines, thiols, or cyanides could lead to the corresponding diamines, dithiols, or dinitriles, respectively.

Furthermore, the bromoethyl groups can participate in intramolecular reactions. For instance, treatment with a strong base could potentially induce a double elimination to form a divinylcyclopropane derivative, or an intramolecular cyclization to form spirocyclic compounds. The presence of two such groups allows for the construction of bicyclic and spirocyclic systems, which are of significant interest in medicinal chemistry and materials science. The reactivity of a related compound, 1,1-bis(bromomethyl)cyclopropane, in forming spiro-compounds highlights this potential. orgsyn.org

Below is a table summarizing potential synthetic transformations of 1,1-Bis(2-bromoethyl)cyclopropane.

| Reagent/Condition | Product Type | Potential Application |

| Nucleophile (e.g., R₂NH, RSH, NaCN) | Disubstituted cyclopropane (B1198618) | Building blocks for pharmaceuticals and materials |

| Strong Base | Divinylcyclopropane or Spirocycle | Monomers for polymerization, complex scaffolds |

| Metal (e.g., Mg, Li) | Grignard or Organolithium reagent | Carbon-carbon bond formation |

Overview of Advanced Research Paradigms and Challenges Associated with 1,1 Bis 2 Bromoethyl Cyclopropane

Direct Synthesis Approaches for 1,1-Bis(2-bromoethyl)cyclopropane

Direct synthesis of 1,1-Bis(2-bromoethyl)cyclopropane can be approached by either constructing the cyclopropane ring with the ethyl side chains already in place (or as precursors) or by performing a targeted bromination on a suitable cyclopropane-containing substrate.

A common and effective strategy involves the synthesis of a cyclopropane ring bearing precursor functional groups, which are subsequently converted to the desired bromoethyl moieties. A key precursor is 1,1-Bis(hydroxymethyl)cyclopropane. One reported synthesis of this diol starts from dibromoneopentyl glycol, which undergoes an intramolecular cyclization using zinc powder in an ethanol/water mixture at 80°C, achieving a high yield of 87.3%. researchgate.netscientific.net The dibromoneopentyl glycol itself can be prepared from pentaerythritol (B129877) and hydrobromic acid. scientific.net

Another route to a suitable precursor, diethyl 1,1-cyclopropanedicarboxylate, involves the reaction of diethyl malonate with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909), often in the presence of a phase transfer catalyst. This diester can then be reduced to 1,1-Bis(hydroxymethyl)cyclopropane using a reducing agent like lithium aluminum hydride (LiAlH₄). Once the diol is obtained, it can be converted to the target dibromide, 1,1-Bis(2-bromoethyl)cyclopropane, through standard halogenation procedures.

Recent advancements in cyclopropane synthesis include methods that could be adapted for these precursors, such as cobalt-catalyzed cross-coupling of Grignard reagents and nickel-catalyzed reductive cross-coupling of 1,3-diol derivatives. organic-chemistry.org

The introduction of bromine atoms onto the ethyl side chains is the final key step in many synthetic routes. The choice of bromination method is critical to avoid undesired side reactions, such as cleavage of the strained cyclopropane ring.

Free-radical bromination, often employing N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), is a standard method for converting C-H bonds to C-Br bonds. acs.orgacs.org In the context of synthesizing 1,1-Bis(2-bromoethyl)cyclopropane from 1,1-diethylcyclopropane (B92845), the reaction would target the terminal methyl groups.

However, a significant challenge in the radical bromination of cyclopropyl (B3062369) compounds is the potential for ring-opening reactions. acs.org Hydrogen abstraction from a carbon atom directly attached (alpha) to the cyclopropane ring can lead to the formation of a cyclopropylcarbinyl radical. This radical is prone to rearrange via ring opening to a more stable homoallyl radical, which would result in undesired linear alkene products instead of the desired cyclopropane derivative. acs.orgreddit.com While bromination at the beta-position (the terminal carbon of the ethyl group) is less susceptible to this rearrangement, careful control of reaction conditions is paramount to ensure the integrity of the cyclopropane ring. The selectivity of bromination is generally higher and more predictable than chlorination, which can be an advantage. masterorganicchemistry.com

Electrophilic addition of bromine (Br₂) directly to a cyclopropane ring is a known reaction, but it typically results in the cleavage of the strained ring to form 1,3-dibromoalkanes. acs.orgresearchgate.netacs.org This reaction proceeds through the formation of a carbocationic intermediate after the initial attack by the electrophile. researchgate.netcdnsciencepub.com Therefore, direct electrophilic bromination of a pre-formed 1,1-diethylcyclopropane is not a viable route to 1,1-Bis(2-bromoethyl)cyclopropane as it would destroy the core structure.

However, electrophilic bromination is highly relevant in the synthesis of precursors. For example, bromination of an unsaturated substrate can be a key step before the cyclopropane ring is formed. More pertinently, the term can be used to describe the conversion of precursor alcohols, such as 1,1-bis(2-hydroxyethyl)cyclopropane, to the final bromide. While mechanistically a nucleophilic substitution, this transformation is often carried out with brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), which are central to the synthesis. The reaction of cyclopropanols with electrophilic brominating agents to yield ring-opened 2-bromoethyl ketones has also been studied. thieme-connect.com

Additionally, homohalocyclization reactions, where an electrophilic bromine source induces cyclization, have been developed for certain cyclopropane derivatives, though these typically involve intramolecular attack by a nucleophile to form a new ring system rather than simple bromination. acs.orgnih.govresearchgate.net

Electrochemical methods offer alternative "green" pathways for halogenation and cyclization reactions, often proceeding under mild conditions without harsh reagents. mdpi.com Electrochemical protocols have been developed for the synthesis of 2-bromoethyl ketones from cyclopropanols and magnesium bromide, demonstrating regioselective ring opening. thieme-connect.com

More relevant to the direct synthesis of the target compound's core is the electrochemical or chemical reduction of suitable precursors. Reductive cyclization is a powerful tool for forming strained rings. For instance, the synthesis of cyclopropane rings can be achieved via the intramolecular reductive coupling of 1,3-dihalides. This approach could be adapted to create the 1,1-disubstituted cyclopropane core. Photocatalyzed reactions using dihaloalkanes have also emerged as a method for cyclopropanation, sometimes involving radical intermediates generated via single-electron transfer (SET). researchgate.net These modern techniques could provide a pathway to the 1,1-bis(2-bromoethyl)cyclopropane skeleton from an appropriately designed acyclic precursor containing the necessary carbon framework and leaving groups.

Targeted Bromination Procedures for the Formation of 1,1-Bis(2-bromoethyl)cyclopropane

Regiochemical and Stereochemical Control in the Synthesis of 1,1-Bis(2-bromoethyl)cyclopropane Derivatives

The synthesis of analogs of 1,1-Bis(2-bromoethyl)cyclopropane, which may contain additional substituents on the cyclopropane ring or the side chains, requires precise control over the placement (regiochemistry) and 3D orientation (stereochemistry) of these groups.

Controlling stereochemistry is a central theme in modern cyclopropanation chemistry. Catalytic asymmetric cyclopropanation using chiral transition metal complexes or organocatalysts can produce enantioenriched cyclopropanes. rsc.orgdicp.ac.cn For example, palladium-catalyzed cyclopropanation of 1,1-diborylalkenes has been shown to proceed with high diastereoselectivity. nih.gov Such strategies could be employed to synthesize chiral derivatives of 1,1-Bis(2-bromoethyl)cyclopropane, where stereocenters are present either on the ring or on the side chains.

Regioselectivity is crucial when the precursor is unsymmetrical. For example, in an electrophilic addition or bromination of a complex substrate, the reaction site is determined by electronic and steric factors. researchgate.net In the case of intramolecular cyclization, the regiochemical outcome is dictated by the relative stability of the transition states leading to different ring sizes (e.g., Baldwin's rules). When synthesizing derivatives, the choice of strategy—whether to build the substituted ring first or to modify a pre-existing cyclopropane—will depend on the desired substitution pattern and the availability of methods to control the regiochemical and stereochemical outcome.

Data Tables

Table 1: Summary of Synthetic Strategies

| Strategy | Precursor(s) | Key Reagents/Conditions | Key Features/Challenges |

|---|---|---|---|

| Precursor Cyclopropanation & Halogenation | Diethyl malonate & 1,2-dihaloethane | Base, Phase Transfer Catalyst, then LiAlH₄, then PBr₃/HBr | Multi-step synthesis; common and versatile route. |

| Dibromoneopentyl glycol | Zinc powder, Ethanol/Water (80°C) | High-yield intramolecular cyclization for the diol precursor. researchgate.netscientific.net | |

| Radical Bromination | 1,1-Diethylcyclopropane | N-Bromosuccinimide (NBS), Radical Initiator | Potential for undesired ring-opening reactions. acs.orgreddit.com |

| Electrophilic Bromination | Unsaturated precursors or 1,1-diethylcyclopropane | Br₂ | Generally leads to ring cleavage of the cyclopropane core. acs.orgresearchgate.net |

| Electrochemical/Reductive Synthesis | Acyclic 1,5-dihaloalkane derivatives | Electrochemical reduction | Potential for mild, "green" synthesis conditions. mdpi.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1-Bis(2-bromoethyl)cyclopropane |

| 1,1-Bis(hydroxymethyl)cyclopropane |

| 1,1-Diethylcyclopropane |

| 1,3-dibromoalkanes |

| 2-bromoethyl ketones |

| Azobisisobutyronitrile (AIBN) |

| Bromine (Br₂) |

| Dibromoneopentyl glycol |

| Diethyl 1,1-cyclopropanedicarboxylate |

| Diethyl malonate |

| Hydrobromic acid (HBr) |

| Lithium aluminum hydride (LiAlH₄) |

| Magnesium bromide |

| N-bromosuccinimide (NBS) |

| Pentaerythritol |

| Phosphorus tribromide (PBr₃) |

Green Chemistry Principles and Sustainable Synthesis of 1,1-Bis(2-bromoethyl)cyclopropane

The application of green chemistry principles to the synthesis of 1,1-bis(2-bromoethyl)cyclopropane is a critical area of research, aiming to reduce the environmental impact and enhance the sustainability of its production. Traditional synthetic routes often involve hazardous reagents, significant waste generation, and high energy consumption. In contrast, green and sustainable approaches prioritize atom economy, the use of safer solvents and reagents, energy efficiency, and the reduction of derivative steps.

A key focus in the sustainable synthesis of cyclopropane derivatives is the adoption of catalytic methods. rsc.org Phase-transfer catalysis (PTC) has emerged as a powerful technique in cyclopropanation reactions, offering numerous advantages in line with green chemistry principles. nih.gov PTC can facilitate reactions between reactants in different phases (e.g., aqueous and organic), often eliminating the need for harsh, anhydrous conditions and expensive, toxic organic solvents. nih.gov This methodology can lead to higher yields, reduced reaction times, and simpler work-up procedures. nih.govrcsi.com For the synthesis of 1,1-bis(2-bromoethyl)cyclopropane, a PTC approach could be envisioned where a dihalocarbene precursor is reacted with a suitable alkene under biphasic conditions, with a phase-transfer catalyst mediating the reaction at the interface. This would minimize the use of volatile organic compounds (VOCs) and potentially allow for the use of water as a solvent.

Another cornerstone of green synthesis is the development of environmentally benign brominating agents. Conventional bromination methods often employ elemental bromine (Br₂), which is highly toxic, corrosive, and generates hazardous byproducts like hydrobromic acid (HBr). wordpress.com Greener alternatives focus on in situ generation of the active brominating species or the use of solid, less hazardous bromine carriers. For instance, systems utilizing hydrogen peroxide (H₂O₂) in combination with HBr offer a more atom-economical and safer approach to bromination. researchgate.net This method generates water as the primary byproduct, significantly reducing the environmental footprint of the bromination step. Aerobic oxidation using molecular oxygen as the terminal oxidant in the presence of a suitable catalyst is another promising green bromination strategy. nih.gov

Furthermore, the principles of atom economy and waste reduction are central to the sustainable synthesis of 1,1-bis(2-bromoethyl)cyclopropane. Research into catalytic cyclopropanation reactions that proceed with high selectivity and conversion rates is crucial. cdnsciencepub.com For example, the development of highly efficient catalysts for the Simmons-Smith reaction or other cyclopropanation methods can reduce the formation of unwanted byproducts and simplify purification processes. ontosight.ai The use of solvent-free reaction conditions, such as ball-milling, is also a viable strategy to enhance the green credentials of cyclopropane synthesis. researchgate.net

Emerging trends in biocatalysis also present exciting opportunities for the sustainable production of cyclopropane-containing molecules. ontosight.airesearchgate.net While the direct enzymatic synthesis of 1,1-bis(2-bromoethyl)cyclopropane has not been reported, the exploration of enzymes for cyclopropanation reactions could pave the way for highly selective and environmentally friendly synthetic routes in the future. bohrium.com

The following table summarizes key green chemistry approaches applicable to the synthesis of 1,1-bis(2-bromoethyl)cyclopropane and its analogs:

| Green Chemistry Approach | Principle(s) Addressed | Potential Application in Synthesis of 1,1-Bis(2-bromoethyl)cyclopropane |

| Phase-Transfer Catalysis (PTC) | Safer Solvents, Energy Efficiency, Reduced Derivatives | Cyclopropanation step using a phase-transfer catalyst to mediate the reaction between an aqueous and an organic phase, reducing the need for volatile organic solvents. nih.govcdnsciencepub.com |

| HBr/H₂O₂ Bromination | Safer Reagents, Atom Economy, Waste Prevention | Bromination of the ethyl side chains using an aqueous HBr/H₂O₂ system, with water as the primary byproduct. researchgate.net |

| Aerobic Bromination | Safer Reagents, Use of Renewable Feedstocks (O₂) | Catalytic bromination using molecular oxygen as the terminal oxidant, avoiding stoichiometric hazardous reagents. nih.gov |

| Solvent-Free Reactions (e.g., Ball-Milling) | Safer Solvents, Waste Prevention | Performing the cyclopropanation reaction under solvent-free conditions to minimize waste and energy consumption associated with solvent use and removal. researchgate.net |

| Biocatalysis | Use of Renewable Feedstocks, High Selectivity | Future potential for enzymatic cyclopropanation to achieve high enantioselectivity and reduce the environmental impact of the synthesis. ontosight.aibohrium.com |

By integrating these green chemistry principles, the synthesis of 1,1-bis(2-bromoethyl)cyclopropane can be transformed into a more sustainable and environmentally responsible process.

Reactivity Profiles of the Cyclopropane Ring in 1,1-Bis(2-bromoethyl)cyclopropane

The high ring strain of the cyclopropane moiety in 1,1-bis(2-bromoethyl)cyclopropane dictates much of its reactivity. This strain energy can be released through ring-opening reactions initiated by nucleophiles, electrophiles, or radicals.

Nucleophilic Ring-Opening Reactions of the Cyclopropane Moiety in 1,1-Bis(2-bromoethyl)cyclopropane

Nucleophilic attack on the cyclopropane ring is a common pathway for the transformation of 1,1-bis(2-bromoethyl)cyclopropane. These reactions can proceed through either intermolecular or intramolecular pathways.

The strained C-C bonds of the cyclopropane ring can be cleaved by external nucleophiles. This process is often facilitated by the presence of electron-withdrawing groups, which polarize the ring and make it more susceptible to attack. In the case of 1,1-bis(2-bromoethyl)cyclopropane, the bromoethyl groups can influence the regioselectivity of the nucleophilic attack.

Research has shown that cyclopropanes bearing electron-accepting groups react as electrophiles in polar, ring-opening reactions. bohrium.com The kinetics of such reactions with various nucleophiles, like thiophenolates and azide (B81097) ions, have been studied to determine the inherent SN2 reactivity of these electrophilic cyclopropanes. bohrium.com For instance, aryl-substituted cyclopropanes have been observed to react faster than their unsubstituted counterparts, with the electronic properties of the aryl substituents influencing the reaction rates in a manner described by Hammett relationships. bohrium.com

| Reactant | Nucleophile | Conditions | Product | Key Findings |

| 1-acceptor-2-donor-substituted cyclopropanes | Thiophenolates, Azide ions | DMSO | Difunctionalized products | The polarization of the C1–C2 bond enhances reactivity and directs nucleophilic attack to the C2 position. bohrium.com |

| 2-(p-Siloxyaryl)cyclopropane 1,1-dicarboxylates | Nitro compounds, Malonates, 1,3-Diketones | TBAF, N-methylmorpholine | Nitroalkyl-substituted malonates | Fluoride-induced desilylation activates the cyclopropane ring for a homo-Michael addition. rsc.org |

| Donor-acceptor cyclopropanes | Arenes, Indoles, Azides, Diketones, Alcohols | Brønsted acid, HFIP | Ring-opened adducts | A general method for the catalytic, nucleophilic ring-opening of a broad scope of donor-acceptor cyclopropanes. nih.gov |

The presence of the two bromoethyl side chains in 1,1-bis(2-bromoethyl)cyclopropane provides opportunities for intramolecular reactions following the initial ring opening. Once the cyclopropane ring is opened by a nucleophile, one of the bromoethyl groups can act as an internal electrophile, leading to the formation of a new ring system.

A notable application of this reactivity is the synthesis of spirocyclic compounds. For example, the reaction of 1,1-bis(2-bromoethyl)cyclopropane with a suitable nucleophile can initiate a cascade reaction, ultimately forming spiro[3.4]octane derivatives. researchgate.net This type of transformation is valuable in the construction of complex molecular architectures found in natural products and pharmaceuticals. researchgate.net

| Starting Material | Reagents | Product | Key Findings |

| 1,3-Cycloalkanediones | (2-Bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, K₂CO₃ | Spirocyclopropanes | An efficient method for the synthesis of various spirocyclopropanes. researchgate.net |

| γ-Butyrolactone fused cyclopropanes | Aromatic aldehydes | Chiral furanolignans | Lewis acid-catalyzed enantiospecific [3+2] annulation. dntb.gov.ua |

| Donor-acceptor cyclopropanes | 3-Aryl-2-cyanoacrylates | Fully substituted anilines | DBU-mediated [4+2] annulation. dntb.gov.ua |

Electrophilic Activation and Transformations of the Cyclopropane Ring in 1,1-Bis(2-bromoethyl)cyclopropane

Electrophilic attack on the cyclopropane ring of 1,1-bis(2-bromoethyl)cyclopropane can also induce ring opening. This typically occurs with strong electrophiles and can lead to the formation of carbocationic intermediates, which can then undergo various subsequent reactions.

An example of such a transformation is the homohalocyclization, where an electrophilic halogenating agent induces a 1,3-addition across the cyclopropane ring. nih.gov This reaction has been developed for various cyclopropane derivatives, yielding homohalocyclization products with good efficiency. nih.gov In substrates with existing stereocenters, this method can proceed with excellent diastereoselectivity. nih.gov The electrophilic activation of the aromatic cyclo-P5 ligand has been shown to significantly increase its reactivity towards even weak nucleophiles. bohrium.com

Radical and Carbene Reactivity Involving the Cyclopropane Unit of 1,1-Bis(2-bromoethyl)cyclopropane

The cyclopropane ring can also participate in reactions involving radical or carbene intermediates. Radical-mediated ring opening of cyclopropylcarbinyl systems is a well-studied process, where the regioselectivity of the ring cleavage is influenced by the substituents on the cyclopropane ring. ucl.ac.uk

While specific studies on the radical and carbene reactivity of 1,1-bis(2-bromoethyl)cyclopropane are not extensively detailed in the provided search results, general principles of cyclopropane chemistry suggest that such reactions are feasible. For instance, photobromination of bicyclo[3.1.0]hexane derivatives, which contain a cyclopropane ring, can lead to the homolytic cleavage of a cyclopropane bond. Heterogeneous iron-catalyzed cyclopropanation reactions are also known, indicating the role of metal-carbene intermediates in forming cyclopropane rings. unimi.it

Chemical Transformations of the Bromoethyl Side Chains in 1,1-Bis(2-bromoethyl)cyclopropane

The two bromoethyl side chains of 1,1-bis(2-bromoethyl)cyclopropane are primary alkyl bromides, making them susceptible to nucleophilic substitution reactions. These transformations can occur independently of or in concert with reactions involving the cyclopropane ring.

The bromine atoms are good leaving groups, allowing for their displacement by a wide range of nucleophiles. This reactivity is fundamental to the use of 1,1-bis(2-bromoethyl)cyclopropane as a synthetic intermediate for introducing the gem-diethylcyclopropane unit into larger molecules. For example, substitution with nucleophiles can lead to the formation of various cyclopropane derivatives with different functional groups.

Nucleophilic Substitution Reactions (S_N1/S_N2) of the Bromine Atoms in 1,1-Bis(2-bromoethyl)cyclopropane

The two primary bromine atoms in 1,1-bis(2-bromoethyl)cyclopropane are susceptible to nucleophilic substitution. Given their primary nature, these reactions are generally expected to proceed via an S_N2 mechanism. This pathway involves a backside attack by a nucleophile, leading to inversion of configuration at the carbon center. The rate of such a reaction is dependent on the concentration of both the substrate and the nucleophile.

However, the proximity of the cyclopropyl group can influence the reaction. The cyclopropyl ring can electronically stabilize an adjacent carbocation, potentially opening up an S_N1 pathway under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent. In such a scenario, the reaction would proceed through a carbocation intermediate, and the rate would be dependent only on the concentration of the substrate.

The competition between S_N1 and S_N2 pathways can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Strong, unhindered nucleophiles and polar aprotic solvents favor the S_N2 mechanism, while weak nucleophiles and polar protic solvents favor the S_N1 mechanism.

The stereochemical outcome of nucleophilic substitution reactions at the bromoethyl side chains of 1,1-bis(2-bromoethyl)cyclopropane is a direct consequence of the prevailing reaction mechanism. Since 1,1-bis(2-bromoethyl)cyclopropane itself is an achiral molecule, the introduction of chirality would depend on the nature of the substitution process and the nucleophile.

If a substitution reaction proceeds exclusively through an S_N2 mechanism, each substitution event occurs with an inversion of the stereochemical configuration at the carbon atom bearing the bromine. However, as the starting material is achiral and the two bromoethyl groups are chemically equivalent, monosubstitution will result in a racemic mixture if the substitution creates a new stereocenter.

In the case of an S_N1 reaction, the process involves the formation of a planar carbocation intermediate. The subsequent attack by a nucleophile can occur from either face of the plane with equal probability, which would also lead to a racemic mixture if a new stereocenter is formed. Therefore, regardless of whether the substitution follows an S_N1 or S_N2 pathway, reactions starting from the achiral 1,1-bis(2-bromoethyl)cyclopropane are expected to produce racemic products if a chiral center is generated.

Elimination Reactions (E1/E2) Leading to Olefinic Systems from 1,1-Bis(2-bromoethyl)cyclopropane

In the presence of a strong, sterically hindered base, 1,1-bis(2-bromoethyl)cyclopropane can undergo elimination reactions to yield olefinic products. The most common mechanism for such a transformation involving a primary alkyl halide is the bimolecular E2 pathway. This concerted reaction requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromine).

The use of a bulky base, such as potassium tert-butoxide, is typical to favor elimination over the competing S_N2 substitution. The reaction would likely proceed by abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of the bromide ion. Depending on whether one or both bromoethyl groups react, this can lead to the formation of either 1-(2-bromoethyl)-1-vinylcyclopropane or 1,1-divinylcyclopropane.

The unimolecular E1 pathway is less likely for this primary alkyl halide unless conditions that favor carbocation formation are employed, such as high temperatures and a non-nucleophilic, weak base. In such a case, the rate-determining step would be the formation of the primary carbocation, which could then lose a proton to form the alkene.

Organometallic Reactions Utilizing 1,1-Bis(2-bromoethyl)cyclopropane as a Precursor

The carbon-bromine bonds in 1,1-bis(2-bromoethyl)cyclopropane provide reactive handles for the formation of various organometallic reagents. These intermediates are valuable in synthetic chemistry for the construction of new carbon-carbon and carbon-heteroatom bonds.

The reaction of 1,1-bis(2-bromoethyl)cyclopropane with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), can generate the corresponding Grignard reagent. The formation can be controlled to produce either the mono-Grignard or the di-Grignard reagent, depending on the stoichiometry of the magnesium used.

The resulting organomagnesium compounds are potent nucleophiles and strong bases. They readily react with a wide range of electrophiles. For instance, reaction with aldehydes or ketones will produce secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide followed by an acidic workup yields carboxylic acids. These Grignard reagents can also participate in coupling reactions with other organic halides in the presence of a suitable catalyst.

Table 1: Examples of Reactions with Grignard Reagents Derived from 1,1-Bis(2-bromoethyl)cyclopropane

| Electrophile | Product Type |

| Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol |

| Ketone (e.g., Acetone) | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Ester (e.g., Ethyl acetate) | Tertiary Alcohol |

This table is illustrative of the general reactivity of Grignard reagents.

Lithium-halogen exchange offers an alternative method for generating organometallic intermediates from 1,1-bis(2-bromoethyl)cyclopropane. This reaction is typically carried out at low temperatures using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. The exchange is generally rapid and can be more selective than the formation of Grignard reagents, especially when trying to achieve monosubstitution.

The resulting organolithium species are highly reactive nucleophiles, even more so than their Grignard counterparts. They undergo similar reactions with electrophiles to form new carbon-carbon bonds. For example, they can be used to alkylate other organic halides, open epoxides, and add to carbonyl compounds. The enhanced reactivity of organolithium reagents also allows them to react with less reactive electrophiles.

The organometallic derivatives of 1,1-bis(2-bromoethyl)cyclopropane, such as the Grignard or organolithium reagents, can be utilized in transition-metal-catalyzed cross-coupling reactions. These powerful bond-forming reactions allow for the connection of two organic fragments.

For instance, the Grignard reagent derived from 1,1-bis(2-bromoethyl)cyclopropane can undergo Kumada coupling with an aryl or vinyl halide in the presence of a nickel or palladium catalyst. Similarly, after transmetalation to an organozinc or organoboron species, it can participate in Negishi or Suzuki couplings, respectively. These reactions are highly efficient for creating new carbon-carbon bonds and are fundamental in the synthesis of complex organic molecules.

Table 2: Overview of Potential Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst |

| Kumada | Organomagnesium (Grignard) | Aryl/Vinyl Halide | Ni or Pd |

| Negishi | Organozinc | Aryl/Vinyl Halide | Pd or Ni |

| Suzuki | Organoboron (Boronic acid/ester) | Aryl/Vinyl Halide | Pd |

This table outlines potential cross-coupling strategies starting from 1,1-bis(2-bromoethyl)cyclopropane derivatives.

Tandem and Cascade Reaction Sequences Initiated by 1,1-Bis(2-bromoethyl)cyclopropane

The unique structural arrangement of 1,1-bis(2-bromoethyl)cyclopropane, featuring a strained three-membered ring flanked by two reactive haloalkyl chains, makes it an ideal precursor for initiating tandem and cascade reaction sequences. These sequences allow for the rapid construction of complex molecular architectures, particularly spirocyclic systems, in a single synthetic operation. The two bromoethyl groups serve as handles for intramolecular cyclization reactions, leading to the formation of new rings fused at the central cyclopropane carbon.

The most prominent tandem reaction involving this substrate is its conversion into spiro[2.4]heptane derivatives. This transformation can be achieved through several synthetic strategies, primarily involving reductive cyclization or reaction with external dinucleophiles.

Reductive Tandem Cyclization: Treatment of 1,1-bis(2-bromoethyl)cyclopropane with reducing agents, such as active metals like zinc or magnesium, can initiate a tandem reductive cyclization. The process involves the sequential or simultaneous formation of organometallic intermediates which then undergo intramolecular nucleophilic substitution to forge the second ring. This method provides a direct route to the parent spiro[2.4]heptane hydrocarbon.

Tandem Reactions with Dinucleophiles: A versatile approach to more complex spiro[2.4]heptane derivatives involves the reaction of 1,1-bis(2-bromoethyl)cyclopropane with C- or N-based dinucleophiles. In a typical sequence, a base-mediated reaction with a 1,3-dicarbonyl compound, such as a malonic ester or a 1,3-diketone, proceeds via a tandem dialkylation. The first step is an intermolecular S_N2 reaction, followed by a second, intramolecular S_N2 reaction to close the five-membered ring and form the spirocyclic product. An analogous and efficient method has been demonstrated for the synthesis of spirocyclopropanes from 1,3-diones using (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, which proceeds via a Michael addition followed by intramolecular cyclization. nih.gov This highlights the general feasibility of using 1,3-dianion equivalents to construct spirocycles from precursors containing a 1,2-dibromoethane motif.

The following table summarizes representative tandem reaction sequences initiated by 1,1-bis(2-bromoethyl)cyclopropane or its close analogs.

| Reactant(s) | Reagent(s) / Conditions | Product Type | Reaction Sequence |

| 1,1-Bis(2-bromoethyl)cyclopropane | Zn dust, THF, reflux | Spiro[2.4]heptane | Tandem Reductive Cyclization |

| 1,1-Bis(2-bromoethyl)cyclopropane, Diethyl malonate | NaH, DMF | Diethyl spiro[2.4]heptane-5,5-dicarboxylate | Tandem S_N2 Alkylation/Cyclization |

| 1,3-Cyclohexanedione, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | K₂CO₃, EtOAc, r.t. | Cyclohexane-1,3-dione-2-spirocyclopropane | Michael Addition/Intramolecular Cyclization nih.gov |

| 1,1-Bis(bromomethyl)-2-vinylcyclopropane | Photolysis | 6-Bromo-2-(bromomethyl)-1,4-hexadiene | Photochemical Rearrangement unimi.it |

This table presents both documented reactions for close analogs and projected, highly plausible reactions for the title compound based on established chemical principles.

Elucidation of Reaction Mechanisms and Intermediates for 1,1-Bis(2-bromoethyl)cyclopropane Transformations

The transformations of 1,1-bis(2-bromoethyl)cyclopropane can proceed through several distinct mechanistic pathways, including radical, ionic, and organometallic routes. The operative mechanism is highly dependent on the reaction conditions, such as the choice of reagents, solvents, and the presence of initiators or catalysts.

Ionic Mechanisms: In the presence of a strong, non-nucleophilic base or a suitable dinucleophile, the transformations typically follow an ionic pathway. The formation of spiro[2.4]heptane derivatives via reaction with a malonate enolate, for instance, occurs through a tandem S_N2 mechanism. The reaction is initiated by the nucleophilic attack of the enolate on one of the primary carbon atoms bearing a bromine atom, displacing the first bromide ion. This is followed by an intramolecular S_N2 cyclization, where the newly formed carbanionic center (or its enolate equivalent) attacks the remaining bromoethyl arm to close the five-membered ring.

Alternatively, under acidic conditions, a carbocation-initiated pathway could be envisioned. acs.org Protonation or coordination of a Lewis acid to a bromine atom could facilitate its departure, generating a primary carbocation. While typically unstable, this intermediate could be trapped intramolecularly by the second bromoethyl group, potentially leading to rearranged or cyclized products.

Radical Mechanisms: Radical pathways can be initiated by single-electron transfer (SET) from a metal, photochemical cleavage of the C-Br bond, or through the use of a radical initiator. Upon formation of a radical on the ethyl chain, a 5-exo-trig cyclization would lead to a cyclopropylmethyl radical. The cyclopropylmethyl radical is a well-studied intermediate known to undergo extremely rapid ring-opening (with a rate constant of ~10⁸ s⁻¹) to form the more stable but-3-enyl radical. wiley.com This rearrangement serves as a "radical clock" and represents a potential competing pathway to direct spirocyclization. wiley.com However, in the case of 1,1-bis(2-bromoethyl)cyclopropane, a tandem radical cyclization, where the initial radical cyclizes and a subsequent radical is formed and cyclizes, could potentially lead to the spiro[2.4]heptane skeleton if the cyclization steps are faster than the competing ring-opening of any intermediate cyclopropylmethyl radical. Oxidative radical ring-opening/cyclization is a known process for other cyclopropane derivatives, often leading to functionalized ketones or homoallylic compounds. beilstein-journals.org

Organometallic Mechanisms: When 1,1-bis(2-bromoethyl)cyclopropane is treated with zero-valent metals like magnesium or zinc, an organometallic mechanism is dominant. This process involves the formation of a bis-organometallic intermediate, such as a di-Grignard reagent. The formation can be stepwise or concerted. This intermediate then undergoes a spontaneous intramolecular nucleophilic cyclization, with one organometallic carbon center acting as a nucleophile to displace the second bromide, thereby forming the spiro[2.4]heptane ring system in a Wurtz-type coupling.

The choice of reaction conditions is therefore critical in directing the transformation toward a desired product by favoring one mechanistic pathway over others.

| Mechanistic Pathway | Key Intermediates | Favorable Conditions |

| Ionic (S_N2) | Enolates, Carbanions | Basic conditions, presence of C- or N-nucleophiles (e.g., NaH, K₂CO₃). |

| Ionic (Cationic) | Carbocations | Strong acid or Lewis acid catalysis (e.g., MsOH, AlCl₃). nih.gov |

| Radical | Alkyl radicals, Cyclopropylmethyl radical, But-3-enyl radical | Radical initiators (e.g., AIBN), photolysis, or SET reagents. wiley.com |

| Organometallic | Di-Grignard reagent, di-zinc species | Zero-valent metals (e.g., Mg, Zn). |

Applications of 1,1 Bis 2 Bromoethyl Cyclopropane As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems Utilizing 1,1-Bis(2-bromoethyl)cyclopropane

1,1-Bis(2-bromoethyl)cyclopropane serves as an excellent precursor for creating spirocyclopropane intermediates, which are subsequently transformed into diverse heterocyclic systems. The typical strategy involves a double alkylation reaction between 1,1-Bis(2-bromoethyl)cyclopropane and a suitable dinucleophile, such as a 1,3-dicarbonyl compound, to form a spiro-annulated cyclopropane (B1198618). The high ring strain of the resulting spirocycle makes it susceptible to nucleophilic ring-opening and subsequent cyclization, yielding a variety of heterocycles.

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and biologically active compounds. kit.edu A powerful method for their synthesis involves the ring-opening cyclization of spirocyclopropanes with nitrogen nucleophiles. researchgate.net By first reacting 1,1-Bis(2-bromoethyl)cyclopropane with a 1,3-dicarbonyl compound like 1,3-cyclohexanedione, a cyclohexane-1,3-dione-2-spirocyclopropane intermediate is formed. This spiro compound can then react with primary amines at room temperature, often without the need for any additives, to produce 2-substituted tetrahydroindol-4-ones in good to excellent yields. researchgate.net This sequential reaction provides a direct pathway from a simple cyclopropane derivative to complex, fused nitrogenous heterocycles. researchgate.net The process is highly regioselective, yielding the 2-substituted isomer exclusively.

Table 1: Synthesis of Tetrahydroindol-4-ones via Spirocyclopropane Intermediate

| Spirocyclopropane Precursor (from 1,1-Bis(2-bromoethyl)cyclopropane) | Primary Amine | Resulting Heterocycle | Yield |

|---|---|---|---|

| Cyclohexane-1,3-dione-2-spirocyclopropane | Benzylamine | 2-Benzyl-tetrahydroindol-4-one | Excellent |

| Cyclohexane-1,3-dione-2-spirocyclopropane | Aniline | 2-Phenyl-tetrahydroindol-4-one | Good |

| Cyclopentane-1,3-dione-2-spirocyclopropane | Methylamine | 2-Methyl-4,5-dihydro-2H-cyclopenta[b]pyrrol-4-one | Good |

The synthesis of oxygen-containing heterocycles, such as benzofurans and pyrans, can also be achieved through the ring-opening of spirocyclopropane intermediates derived from 1,1-Bis(2-bromoethyl)cyclopropane. beilstein-journals.orgipb.pt The ring-enlargement reactions of these spirocyclopropanes with oxygen nucleophiles like alcohols are efficient pathways to various five- and six-membered oxygen heterocycles. researchgate.net For instance, the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with alcohols can lead to the formation of benzofuran (B130515) derivatives. researchgate.net Similarly, reaction with sulfonium (B1226848) ylides can produce 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-ones. researchgate.net This approach highlights the versatility of the spirocyclopropane intermediate, which can be channeled toward different heterocyclic systems by choosing the appropriate nucleophile.

Sulfur-containing heterocycles are prevalent in medicinal chemistry and materials science. sioc-journal.cn The synthetic strategy employing spirocyclopropane intermediates extends to the creation of these structures. The reaction of cyclohexane-1,3-dione-2-spirocyclopropanes, formed from 1,1-Bis(2-bromoethyl)cyclopropane, with a sulfur nucleophile like hydrogen sulfide (B99878) can initiate a ring-opening cyclization. researchgate.net This process is analogous to the reaction with primary amines and provides a route to sulfur-containing heterocyclic frameworks. The high reactivity of the strained cyclopropane ring is crucial for activating the molecule toward nucleophilic attack by the sulfur reagent, leading to ring expansion and the formation of a new, stable heterocyclic system. researchgate.net

Development of Macrocyclic and Spirocyclic Architectures via 1,1-Bis(2-bromoethyl)cyclopropane

The bifunctional nature of 1,1-Bis(2-bromoethyl)cyclopropane makes it an ideal building block for constructing both macrocyclic and spirocyclic compounds.

Macrocycles are of significant interest in drug discovery and supramolecular chemistry. nih.govacs.org 1,1-Bis(2-bromoethyl)cyclopropane can be used in macrocyclization reactions where its two bromoethyl arms act as linkers. By reacting it with a molecule containing two nucleophilic sites, such as a diphenol or a diamine, under high-dilution conditions that favor intramolecular cyclization, a new macrocycle incorporating the 1,1-disubstituted cyclopropane unit is formed. This unit can impart conformational rigidity to the macrocyclic structure.

The synthesis of spirocyclic compounds is a more direct and widely documented application. nih.gov Spirocycles, where two rings share a single atom, are valuable scaffolds in medicinal chemistry. rsc.org 1,1-Bis(2-bromoethyl)cyclopropane can undergo a double alkylation reaction with compounds containing two acidic protons, such as 1,3-dicarbonyls (e.g., 1,3-cyclohexanedione, Meldrum's acid) or malonates. researchgate.net In the presence of a base, these substrates become dinucleophiles that attack both bromoethyl groups, resulting in the formation of a spiro-annulated cyclopropane ring. researchgate.netjst.go.jp This method provides efficient access to a variety of spiro compounds that are themselves valuable synthetic intermediates. researchgate.net

Table 2: Synthesis of Spirocyclic Compounds

| Reactant | Base/Conditions | Resulting Spirocycle | Reference |

|---|---|---|---|

| 1,3-Cyclohexanedione | K₂CO₃, EtOAc, r.t. | Cyclohexane-1,3-dione-2-spirocyclopropane | researchgate.net |

| 1,3-Cyclopentanedione | K₂CO₃, EtOAc, r.t. | Cyclopentane-1,3-dione-2-spirocyclopropane | researchgate.net |

| Meldrum's acid | K₂CO₃, EtOAc, r.t. | Meldrum's acid-derived spirocyclopropane | researchgate.netresearchgate.net |

| Ethyl acetoacetate | K₂CO₃, EtOAc, r.t. | Ethyl acetoacetate-derived spirocyclopropane | researchgate.net |

Role of 1,1-Bis(2-bromoethyl)cyclopropane in the Formation of Carbocyclic Frameworks

Beyond heterocycles, 1,1-Bis(2-bromoethyl)cyclopropane is instrumental in constructing purely carbocyclic systems. The key lies in the reactivity of the cyclopropane ring itself, which can undergo various ring-opening and ring-expansion reactions. researchgate.net When the spirocyclopropanes derived from this compound are appropriately functionalized to create a "donor-acceptor" cyclopropane, they can participate in formal cycloaddition reactions. researchgate.net For example, a [3+2] or [4+3] annulation reaction with a suitable dipolarophile or diene can lead to the formation of five- or seven-membered carbocyclic rings, respectively.

Furthermore, the cyclopropane ring can be selectively opened. For instance, a key intermediate, (2-bromo-2-(bromomethyl)cyclopropane-1,1-diyl)bis(methylene) diacetate, derived from a multi-step synthesis, is used to construct carbocyclic nucleoside analogues. nih.gov This demonstrates how the core cyclopropane structure can be elaborated and then utilized in forming more complex carbocyclic frameworks.

Advanced Polymer Synthesis and Material Science Applications of 1,1-Bis(2-bromoethyl)cyclopropane

In material science, building blocks that can introduce unique structural motifs into polymers are highly sought after. The rigid, three-dimensional nature of the 1,1-disubstituted cyclopropane unit can influence the properties of a polymer chain. 1,1-Bis(2-bromoethyl)cyclopropane, with its two reactive bromine atoms, can act as a monomer in polycondensation reactions.

When reacted with dinucleophiles such as diamines, diols, or dithiols, it can form polymers where the cyclopropane moiety is part of the polymer backbone. These reactions are analogous to well-established polymerization methods. The inclusion of the spiro-cyclopropane unit can potentially enhance thermal stability, alter solubility, and affect the mechanical properties of the resulting polymer. While specific applications of polymers derived from 1,1-Bis(2-bromoethyl)cyclopropane are an emerging area of research, related brominated compounds are known to be useful in developing materials with specialized properties, such as cross-linked networks that improve polymer durability. ontosight.ai

Use of 1,1-Bis(2-bromoethyl)cyclopropane in the Synthesis of Pharmacologically Relevant Scaffolds and Advanced Intermediates

The unique structural characteristics of 1,1-bis(2-bromoethyl)cyclopropane, namely its strained three-membered ring and two reactive bromoethyl sidearms, establish it as a versatile building block in organic synthesis for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of pharmacologically relevant scaffolds and advanced intermediates that are integral to drug discovery programs. The high reactivity of the cyclopropane ring, combined with the susceptibility of the bromoethyl groups to nucleophilic substitution, allows for the creation of diverse and intricate molecular frameworks. researchgate.netjst.go.jp

The cyclopropane moiety is a feature of numerous natural products and rationally designed pharmaceutical agents, valued for the conformational rigidity and unique electronic properties it imparts to a molecule. unl.ptnih.gov These characteristics can lead to enhanced binding affinity to biological targets, improved metabolic stability, and other favorable pharmacokinetic properties. nih.gov The application of 1,1-bis(2-bromoethyl)cyclopropane and its analogs in synthetic chemistry provides access to novel compounds with potential therapeutic applications, ranging from enzyme inhibitors to anticancer agents. nih.govresearchgate.net

Detailed Research Findings

Research into the applications of bifunctional cyclopropane derivatives highlights their role in creating spirocyclic and bicyclic systems, which are of significant interest in medicinal chemistry. The dual reactive sites on compounds like 1,1-bis(2-bromoethyl)cyclopropane allow for double alkylation reactions, leading to the formation of larger ring systems fused or spiro-annulated to the cyclopropane core.

For instance, the general principle of using dihaloalkanes for the double alkylation of 1,3-dicarbonyl compounds to form spirocyclopropanes is a well-established synthetic strategy. jst.go.jp This methodology can be conceptually extended to 1,1-bis(2-bromoethyl)cyclopropane for the synthesis of more elaborate spiro-heterocycles when reacted with appropriate dinucleophiles.

While specific examples detailing the use of 1,1-bis(2-bromoethyl)cyclopropane are specialized, the broader class of bis(halomethyl) and bis(haloethyl)cyclopropanes serves as crucial intermediates. For example, the related compound, 1,1-bis(bromomethyl)cyclopropane, is noted for its utility in synthesizing a variety of cyclopropane and cyclobutane (B1203170) derivatives. Its enhanced electrophilicity allows for reactions like the dual alkylation of cysteine residues, which is a key interaction for certain kinase inhibitors. This reactivity profile underscores the potential of 1,1-bis(2-bromoethyl)cyclopropane in similar applications for creating targeted covalent inhibitors.

The synthesis of complex bicyclic systems, such as bicyclo[4.1.1]octanes (BCOs), often relies on precursors that can undergo cycloaddition reactions. rsc.org While not a direct precursor in the cited examples, the structural motif of 1,1-bis(2-bromoethyl)cyclopropane makes it a potential candidate for intramolecular cyclization strategies or as a building block in multi-step syntheses to access such three-dimensional scaffolds. Heteroatom-containing bicyclic scaffolds are particularly desirable as they can offer improved physicochemical properties like water solubility and metabolic stability compared to their all-carbon counterparts. rsc.org

The following table summarizes the potential synthetic applications of 1,1-bis(2-bromoethyl)cyclopropane in generating pharmacologically relevant scaffolds, based on established reactivity principles for analogous compounds.

Table 1: Synthetic Potential of 1,1-Bis(2-bromoethyl)cyclopropane

| Precursor | Reaction Type | Scaffold Synthesized | Potential Pharmacological Relevance |

|---|---|---|---|

| 1,1-Bis(2-bromoethyl)cyclopropane | Double Nucleophilic Substitution | Spiro-heterocycles | Kinase Inhibitors, GPCR Ligands |

| 1,1-Bis(2-bromoethyl)cyclopropane | Intramolecular Cyclization | Fused Bicyclic Systems | Neurotransmitter Receptor Modulators |

| 1,1-Bis(2-bromoethyl)cyclopropane | Multi-step Synthesis | Substituted Cyclobutanes | Antiviral Agents, Anticancer Agents |

The development of novel synthetic methodologies continues to expand the utility of strained ring systems in medicinal chemistry. acs.org The ability to incorporate the cyclopropane motif into complex molecules is a valuable strategy for late-stage modification of natural products and existing drug molecules to optimize their pharmacological profiles. acs.org The reactivity of the bromoethyl groups in 1,1-bis(2-bromoethyl)cyclopropane allows for its integration into larger molecular frameworks, thereby generating advanced intermediates for the synthesis of novel therapeutic agents.

Theoretical and Computational Chemistry Studies on 1,1 Bis 2 Bromoethyl Cyclopropane

Quantum Chemical Analysis of the Electronic Structure of 1,1-Bis(2-bromoethyl)cyclopropane

Quantum chemical calculations, such as those derived from Density Functional Theory (DFT) and other ab initio methods, are pivotal in elucidating the electronic structure of molecules like 1,1-Bis(2-bromoethyl)cyclopropane. rsc.orgtaylor.edu These computational approaches provide insights into the distribution of electron density, the nature of chemical bonds, and the molecular orbitals.

For 1,1-Bis(2-bromoethyl)cyclopropane, the electronic structure is significantly influenced by the strained cyclopropane (B1198618) ring and the electronegative bromine atoms. The cyclopropane ring's 'bent' bonds are a key feature, and their interaction with the bromoethyl substituents would be a primary focus of quantum chemical analysis. The presence of bromine atoms introduces a strong inductive effect, withdrawing electron density from the ethyl chains and, to a lesser extent, from the cyclopropane ring. This electronic perturbation can influence the molecule's reactivity and spectroscopic signatures.

Frontier Molecular Orbital (FMO) theory, a component of quantum chemical analysis, would be employed to identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the molecule's behavior in chemical reactions. For instance, the LUMO is likely to be centered around the antibonding orbitals of the carbon-bromine bonds, indicating a propensity for nucleophilic attack at these sites.

Conformational Landscape and Dynamics of 1,1-Bis(2-bromoethyl)cyclopropane and Its Key Intermediates

The conformational flexibility of the two 2-bromoethyl chains in 1,1-Bis(2-bromoethyl)cyclopropane gives rise to a complex potential energy surface with multiple conformers. Computational methods are essential for mapping this landscape and identifying the most stable conformations. nih.gov The rotation around the C-C single bonds of the ethyl groups leads to various staggered and eclipsed arrangements, each with a distinct energy level.

The study of the conformational dynamics would involve calculating the energy barriers between different conformers, providing insights into the flexibility of the molecule at various temperatures. nih.gov For key reaction intermediates, such as carbocations or radicals formed during transformations of 1,1-Bis(2-bromoethyl)cyclopropane, a similar conformational analysis would be critical to understanding their stability and subsequent reaction pathways.

The presence of the bulky bromine atoms and their potential dipole-dipole interactions would significantly influence the preferred conformations, likely favoring arrangements that minimize steric hindrance and electrostatic repulsion.

Computational Modeling of Reaction Pathways for Transformations of 1,1-Bis(2-bromoethyl)cyclopropane

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. nih.govbohrium.com For 1,1-Bis(2-bromoethyl)cyclopropane, several reaction pathways can be envisaged, including intramolecular cyclization to form spiropentane (B86408) derivatives and ring-opening reactions of the cyclopropane moiety. uq.edu.aunih.gov

One probable transformation is the intramolecular formation of spiro[2.4]heptane derivatives. nist.govnih.gov This reaction could proceed via a nucleophilic attack of one bromoethyl arm on the other, potentially facilitated by a Lewis acid or a reducing agent. Computational modeling would be instrumental in elucidating the step-by-step mechanism of such a reaction.

A critical aspect of modeling reaction pathways is the identification and characterization of transition states. rsc.org These high-energy structures represent the bottleneck of a reaction, and their geometry and energy determine the reaction rate. For the transformations of 1,1-Bis(2-bromoethyl)cyclopropane, computational chemists would locate the transition state structures for each elementary step.

Once the transition states are identified, the activation energy for each step can be calculated. This value, which is the energy difference between the reactants and the transition state, is a key parameter in chemical kinetics. For example, in the intramolecular cyclization to a spiropentane, the activation energy for the ring-closure step would be a primary focus of the calculations.

Table 1: Hypothetical Activation Energies for Postulated Reactions of 1,1-Bis(2-bromoethyl)cyclopropane

| Reaction Pathway | Postulated Intermediate | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | Halonium Ion | 15-25 |

| Ring Opening | Carbocation | 20-30 |

| Radical Cyclization | Radical Intermediate | 10-20 |

Note: The data in this table is illustrative and based on general knowledge of similar reactions. Specific experimental or computational data for 1,1-Bis(2-bromoethyl)cyclopropane is not available.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a visual representation of the reaction's progress and helps in understanding its feasibility.

Thermodynamic analysis, which involves calculating the enthalpy, entropy, and Gibbs free energy changes for the reaction, is also a crucial component. This analysis determines whether a reaction is energetically favorable and whether the products are more stable than the reactants. For instance, the high ring strain of the cyclopropane ring suggests that ring-opening reactions would be thermodynamically favorable. nist.govmasterorganicchemistry.com

Computational Predictions and Validation of Spectroscopic Data for Structural and Mechanistic Insights into 1,1-Bis(2-bromoethyl)cyclopropane

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, which is essential for the structural elucidation of molecules and for gaining insights into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly those based on DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net

For 1,1-Bis(2-bromoethyl)cyclopropane, the protons on the cyclopropane ring are expected to exhibit characteristic upfield shifts due to the ring's anisotropic magnetic effect. researchgate.net However, the presence of the two bromoethyl substituents would introduce diastereotopicity, meaning that the protons on each methylene (B1212753) group of the ethyl chains would be chemically non-equivalent and thus have different chemical shifts. masterorganicchemistry.com This is a consequence of the chiral center at the spiro carbon of the cyclopropane ring.

Predicting the NMR spectra of potential intermediates can also aid in mechanistic studies. For example, if a carbocation intermediate is formed, the chemical shifts of the adjacent protons would be significantly downfield. By comparing the calculated NMR spectra of different possible intermediates with experimental data, the actual reaction pathway can be inferred.

Table 2: Predicted ¹H NMR Chemical Shifts for 1,1-Bis(2-bromoethyl)cyclopropane

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclopropane CH₂ (ring) | 0.5 - 1.0 | Multiplet |

| Ethyl CH₂ (adjacent to ring) | 1.5 - 2.0 | Multiplet |

| Ethyl CH₂ (adjacent to Br) | 3.2 - 3.7 | Multiplet |

Note: The data in this table is an estimation based on general principles of NMR spectroscopy and data for similar compounds. organicchemistrydata.orgorganicchemistrydata.org Specific experimental data for 1,1-Bis(2-bromoethyl)cyclopropane is not available.

Vibrational Frequency Analysis (IR/Raman) for Structural Interpretation of 1,1-Bis(2-bromoethyl)cyclopropane and Related Compounds

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures. When coupled with computational chemistry, it provides deep insights into the conformational and electronic properties of molecules. For a molecule such as 1,1-Bis(2-bromoethyl)cyclopropane, a detailed analysis of its vibrational spectra, while not extensively documented in public literature, can be theoretically explored and understood by examining related chemical structures and applying the principles of computational chemistry.

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational spectra of molecules. These methods allow for the calculation of vibrational frequencies and their corresponding intensities in both IR and Raman spectra. By comparing these theoretical predictions with experimental data (when available), a comprehensive structural assignment can be achieved. This approach is particularly valuable for understanding the conformational complexities of molecules with flexible side chains, such as 1,1-Bis(2-bromoethyl)cyclopropane.

The vibrational modes of 1,1-Bis(2-bromoethyl)cyclopropane are expected to be a composite of the vibrations of the cyclopropane ring and the two 2-bromoethyl side chains. The strained three-membered ring of cyclopropane exhibits characteristic vibrational frequencies. For instance, the C-C bond length in cyclopropane is approximately 151 pm. The presence of substituents, such as the two 2-bromoethyl groups at the C1 position, will influence the electronic distribution and geometry of the cyclopropane ring, leading to shifts in its characteristic vibrational frequencies.

In the absence of direct experimental or computational studies on 1,1-Bis(2-bromoethyl)cyclopropane, the analysis of related compounds provides a foundational understanding. For example, studies on (bromomethyl)cyclopropane (B137280) reveal the existence of different conformers (gauche and cis) due to the rotation around the C-C bond connecting the cyclopropyl (B3062369) and bromomethyl groups. These conformational differences are observable in their vibrational spectra, with distinct frequency shifts that can be correlated with the stability of each conformer.

The following data tables present a compilation of theoretical and experimental vibrational frequencies for functional groups and structural motifs relevant to 1,1-Bis(2-bromoethyl)cyclopropane, drawn from studies on related molecules. These serve as a reference for the expected spectral features of the target compound.

Table 1: Characteristic Vibrational Frequencies of the Cyclopropane Ring

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| CH₂ Symmetric Stretch | ~3020 | |

| CH₂ Asymmetric Stretch | ~3100 | |

| Ring Breathing | ~1200 | A symmetric stretching of the C-C bonds of the ring. |

| Ring Deformation | 800-1000 | In-plane and out-of-plane bending of the ring. |

Table 2: Characteristic Vibrational Frequencies of Alkyl Halides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| C-Br Stretch | 500-600 | The exact frequency is sensitive to the local molecular environment. |

| CH₂ Wagging | 1200-1350 | |

| CH₂ Twisting | 1150-1250 | |

| CH₂ Rocking | 700-800 |

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in 1,1-Bis(2-bromoethyl)cyclopropane (Based on Analogs)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Cyclopropane Ring | Ring Breathing | 1180-1220 | Medium | Strong |

| CH₂ Stretch | 3010-3110 | Medium | Medium | |

| 2-Bromoethyl Chain | C-Br Stretch | 530-580 | Strong | Medium |

| CH₂ Bending | 1420-1460 | Medium | Medium |

The structural interpretation of the vibrational spectra of 1,1-Bis(2-bromoethyl)cyclopropane would involve identifying the characteristic peaks for the cyclopropane ring and the bromoethyl side chains. The presence of multiple C-Br stretching bands could indicate the existence of different rotational isomers (rotamers), each with a unique vibrational signature. Computational modeling would be essential to assign these bands to specific conformers and to understand the energetic landscape of the molecule.

Advanced Analytical and Spectroscopic Techniques in 1,1 Bis 2 Bromoethyl Cyclopropane Research

High-Resolution Mass Spectrometry for Precise Structural Elucidation of 1,1-Bis(2-bromoethyl)cyclopropane and Its Complex Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal identification of 1,1-Bis(2-bromoethyl)cyclopropane. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass and, consequently, its elemental formula.

For 1,1-Bis(2-bromoethyl)cyclopropane (C₇H₁₂Br₂), HRMS can readily distinguish it from other isomers or compounds with the same nominal mass. The exact mass is calculated to be 253.93100 Da. chemsrc.com A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern caused by the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 1:2:1.

Furthermore, HRMS is critical for analyzing the complex products formed from reactions involving 1,1-Bis(2-bromoethyl)cyclopropane. The fragmentation patterns observed in the mass spectrum provide a roadmap of the molecule's structure. Common fragmentation pathways would likely include the loss of a bromine atom, a hydrogen bromide (HBr) molecule, or cleavage of the ethyl side chains.

Table 1: Expected HRMS Fragmentation Data for 1,1-Bis(2-bromoethyl)cyclopropane

| Ion Formula | Description | Expected m/z (for ⁷⁹Br) |

| [C₇H₁₂Br₂]⁺ | Molecular Ion | 253.9310 |

| [C₇H₁₂Br]⁺ | Loss of a bromine radical (·Br) | 175.0171 |

| [C₇H₁₁Br₂]⁺ | Loss of a hydrogen radical (·H) | 252.9232 |

| [C₅H₇Br]⁺ | Loss of bromoethylene (C₂H₃Br) | 145.9753 |

| [C₃H₅]⁺ | Cyclopropylmethyl cation | 41.0391 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Investigations of 1,1-Bis(2-bromoethyl)cyclopropane (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 1,1-Bis(2-bromoethyl)cyclopropane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete picture of its atomic connectivity.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons. The protons on the cyclopropane (B1198618) ring are characteristically shielded and would appear at a high field (upfield), while the protons on the bromoethyl chains would be shifted to a lower field (downfield) due to the electron-withdrawing effect of the bromine atoms. docbrown.infodocbrown.info The ¹³C NMR spectrum would similarly display four unique signals for the four types of carbon atoms present in the symmetric molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1-Bis(2-bromoethyl)cyclopropane

| Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Multiplicity (¹H) |

| Cyclopropane CH₂ | ~0.8 | ~15-20 | Singlet |

| Quaternary Cyclopropane C | - | ~25-30 | - |

| Ring-adjacent CH₂ | ~1.9 | ~35-40 | Triplet |

| Bromine-adjacent CH₂ | ~3.4 | ~30-35 | Triplet |

2D NMR Spectroscopy: To unambiguously assign these signals and confirm the structure, 2D NMR experiments are essential. libretexts.orgyoutube.com

Solid-State NMR: While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR can probe the structure in its crystalline form. acs.org This technique is valuable for identifying different polymorphs (crystal forms), studying molecular packing, and understanding how intermolecular interactions in the solid state might influence the molecule's conformation, which can differ from its state in solution.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination of 1,1-Bis(2-bromoethyl)cyclopropane Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the crystal lattice, yielding highly accurate bond lengths, bond angles, and torsional angles. researchgate.netacs.org

While 1,1-Bis(2-bromoethyl)cyclopropane itself is achiral, many of its potential reaction products or derivatives could be chiral. For such chiral derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry of each chiral center. This is particularly crucial in fields like pharmaceutical development, where the biological activity of enantiomers can differ dramatically. The technique provides an unambiguous structural proof that is often required for patent applications and regulatory submissions. For example, in the study of cyclopropanated sugars, the stereochemistry of substituents is a controlling element in reactions. unl.pt

In-Situ Spectroscopic Methods for Real-Time Monitoring of Reaction Progress Involving 1,1-Bis(2-bromoethyl)cyclopropane

In-situ spectroscopic methods, often referred to as Process Analytical Technology (PAT), allow chemists to monitor reactions as they occur, without the need for sampling and offline analysis. nih.gov Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. rsc.org

When 1,1-Bis(2-bromoethyl)cyclopropane is used as a reactant, for example in a nucleophilic substitution reaction to replace the bromine atoms, in-situ spectroscopy can provide invaluable real-time data. An FTIR probe inserted directly into the reaction vessel could monitor the reaction kinetics by tracking the disappearance of the characteristic C-Br vibrational band (typically found in the 600-500 cm⁻¹ region) and the simultaneous appearance of new bands corresponding to the newly formed bonds (e.g., C-O, C-N).

This real-time monitoring enables precise determination of reaction endpoints, identification of reaction intermediates, and the generation of kinetic profiles. Such data is crucial for optimizing reaction conditions (e.g., temperature, catalyst loading, addition rates) to maximize yield, minimize impurities, and ensure process safety and scalability. rsc.orgnih.gov

Future Research Directions and Perspectives on 1,1 Bis 2 Bromoethyl Cyclopropane

Emerging Methodologies for Enhanced and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes to functionalized cyclopropanes is a key area of contemporary chemical research. rsc.orgthieme-connect.de For 1,1-Bis(2-bromoethyl)cyclopropane, future synthetic strategies are likely to move beyond traditional methods, which may involve hazardous reagents or produce significant waste, towards more sustainable and enhanced approaches.

Green chemistry principles are increasingly guiding the development of new cyclopropanation reactions. thieme-connect.deresearchgate.net This includes the use of biocatalysis, where enzymes could offer a highly selective and environmentally friendly route. For instance, Mycolic Acid Cyclopropane (B1198618) Synthases (MACSs) represent a green alternative to the use of hazardous diazo-compounds in cyclopropanation. europa.eu The application of photocatalysis and electrochemistry also presents promising avenues for activating precursors under mild conditions, potentially reducing the need for harsh reagents and improving energy efficiency. researchgate.netsciopen.com Mechanochemistry, utilizing solvent-free or low-solvent conditions, is another emerging technique that could lead to more sustainable production methods. researchgate.net

Catalysis is at the forefront of modern synthetic chemistry, and future syntheses of 1,1-Bis(2-bromoethyl)cyclopropane will likely leverage advanced catalytic systems. This includes the use of earth-abundant metals like iron and chromium, moving away from precious metals such as palladium. cas.cnthieme-connect.deresearcher.life Hydrogen borrowing catalysis, a sustainable method for forming C-C bonds, could also be adapted for the synthesis of cyclopropane rings. acs.org The development of chromium-catalyzed asymmetric cyclopropanation using gem-dihaloalkanes as carbene surrogates is particularly relevant, suggesting that a precursor like 1,1,3,3-tetrabromopropane could be a viable starting material for the asymmetric synthesis of 1,1-Bis(2-bromoethyl)cyclopropane. thieme-connect.deresearcher.life

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Engineering enzymes like MACSs for specific substrates |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions | Development of efficient photocatalysts for cyclopropanation |

| Electrochemistry | Avoidance of chemical oxidants and reductants, high atom economy | Optimization of electrochemical cell design and reaction conditions |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity | Exploration of ball-milling and other mechanochemical techniques |

| Advanced Catalysis | Use of earth-abundant metals, asymmetric synthesis | Design of novel ligands and catalysts for selective cyclopropanation |

| Flow Chemistry | Enhanced safety, scalability, and process control | Development of continuous flow processes for the synthesis of the target molecule |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The strained cyclopropane ring and the two bromoethyl functional groups in 1,1-Bis(2-bromoethyl)cyclopropane are expected to give rise to a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel transformations that leverage these structural features.

The field of donor-acceptor cyclopropanes (DACs) provides a fertile ground for predicting new reactivity for 1,1-Bis(2-bromoethyl)cyclopropane. nih.govbohrium.com While not a classic DAC, the bromoethyl groups can be considered as precursors to electron-withdrawing groups, or the cyclopropane ring itself could function as an electron donor. This opens up possibilities for novel cycloaddition and rearrangement reactions to construct complex carbocyclic and heterocyclic scaffolds. rsc.orgacs.org The development of catalytic enantioselective ring-opening reactions is a mature field for DACs and could be extended to 1,1-Bis(2-bromoethyl)cyclopropane to generate chiral building blocks. acs.org

The potential for radical-based transformations is another exciting avenue. Visible-light-induced radical-polar crossover cyclization has been used to synthesize 1,1-disubstituted cyclopropanes, suggesting that 1,1-Bis(2-bromoethyl)cyclopropane could participate in novel radical-mediated reactions. rsc.orgbohrium.com The bromoethyl groups are excellent radical precursors, which could be exploited in a variety of bond-forming and ring-opening/expansion reactions.

| Reactivity Pattern | Potential Transformation | Resulting Structures |

| Donor-Acceptor-like Reactivity | [3+2] Cycloadditions | Functionalized five-membered rings (e.g., cyclopentanes, tetrahydrofurans) |

| Catalytic Ring-Opening | Enantioselective C-C bond cleavage | Chiral 1,3-disubstituted acyclic compounds |

| Radical-Mediated Reactions | Intramolecular cyclization after radical generation | Bicyclic and spirocyclic systems |

| Ring-Expansion Reactions | Insertion of atoms or functional groups | Functionalized cyclobutanes and larger rings |

Untapped Applications of 1,1-Bis(2-bromoethyl)cyclopropane in Diverse Fields of Chemical Synthesis